Metabolite Abundance in Human Urine: 3β,5β-Tetrahydro Norgestrel as a Quantitatively Minor Isomer Relative to the Dominant 3α,5β Epimer
Following oral administration of [14C]-norgestrel to human subjects, the 3α,5β and 3β,5β isomers of tetrahydronorgestrel were both isolated from urine and identified by mass spectrometry and gas-liquid chromatography [1]. The 3α,5β isomer is consistently reported as the 'major' urinary metabolite, while the 3β,5β isomer is classified as a 'minor' metabolite [2]. In tissue-level studies using human endometrium and myometrium in vitro, 3α-hydroxy-5βH-tetrahydronorgestrel was identified as the 'main metabolite formed,' with the 3β-hydroxy epimer detected as a secondary product [3].
| Evidence Dimension | Relative abundance of tetrahydro norgestrel isomers in human urine and tissue incubations |
|---|---|
| Target Compound Data | 3β,5β-Tetrahydro norgestrel: minor metabolite; detected alongside the major isomer but at consistently lower abundance in all reported biological matrices |
| Comparator Or Baseline | 3α,5β-Tetrahydro norgestrel: consistently identified as the major urinary and tissue metabolite of norgestrel in humans |
| Quantified Difference | 3α,5β >> 3β,5β (exact percentage ratio not reported in primary sources; 3α,5β dominates qualitatively across all published studies). Additional comparator: 3α,5α-tetrahydro norgestrel reported in 'much smaller' amounts than 3α,5β [2]. |
| Conditions | Human in vivo urine after [14C]-norgestrel administration (Littleton 1968); human endometrium/myometrium in vitro incubations (Uniyal 1977); summarized in CAPRI Levonorgestrel Metabolites database |
Why This Matters
The distinct abundance ratio between 3α,5β and 3β,5β isomers is critical for analytical method validation: a reference standard of the minor 3β,5β isomer is required to establish system suitability, ensure chromatographic resolution from the major 3α,5β peak, and accurately quantify impurity profiles in norgestrel/levonorgestrel drug products.
- [1] Littleton, P., Fotherby, K., Dennis, K.J. (1968). Metabolism of [14C]norgestrel in man. Journal of Endocrinology, 42(4), 591-598. DOI: 10.1677/joe.0.0420591. View Source
- [2] CAPRI-CTI Exchange. Levonorgestrel Metabolites. Accessed 2026. Database entry identifying 3α,5β-tetrahydrolevonorgestrel as 'Major metabolite' and 3β,5β-tetrahydrolevonorgestrel as 'Minor metabolite.' View Source
- [3] Uniyal, J.P., Buckshee, K., Sharma, U., Laumas, K.R. (1977). Metabolism of norgestrel by the human endometrium and myometrium in vitro. Acta Endocrinologica, 84(1), 155-166. DOI: 10.1530/acta.0.0840155. View Source
